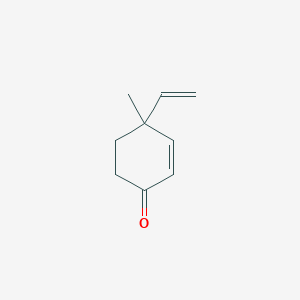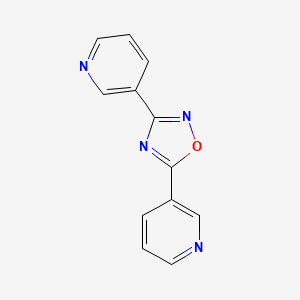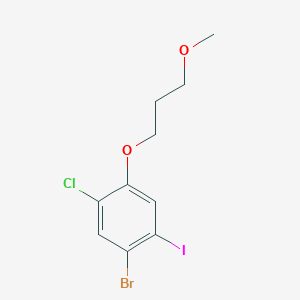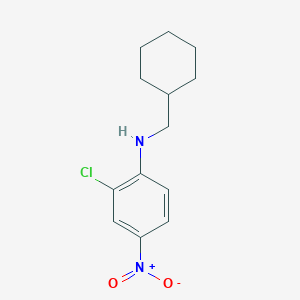
2-Cyclohexen-1-one, 4-ethenyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- is an organic compound with a unique structure that includes a cyclohexene ring with a ketone group at the first position, an ethenyl group at the fourth position, and a methyl group also at the fourth position. This compound is part of the cyclohexenone family, which is known for its versatility in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-ethenyl-4-methyl- can be achieved through various methods. One common approach involves the reaction of 3-buten-2-one with 2-methylbutanal under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 4-ethenyl-4-methyl- often involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to produce cyclohexenone derivatives . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethenyl and methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, substituted cyclohexenones, and other derivatives that can be further utilized in organic synthesis.
Scientific Research Applications
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of fragrances, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4-ethenyl-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethenyl and methyl groups can influence its reactivity and binding properties. These interactions can lead to the formation of new compounds with specific biological or chemical activities .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone with a ketone group at the first position.
4-Ethyl-4-methyl-2-cyclohexen-1-one: Similar structure but with an ethyl group instead of an ethenyl group.
4,4-Dimethyl-2-cyclohexen-1-one: Contains two methyl groups at the fourth position.
Uniqueness
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- is unique due to the presence of both an ethenyl and a methyl group at the fourth position. This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
114300-64-0 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-ethenyl-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-3-9(2)6-4-8(10)5-7-9/h3-4,6H,1,5,7H2,2H3 |
InChI Key |
OVFWPWSMANSTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)





![4,4'-[Oxybis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)aniline]](/img/structure/B13981361.png)

